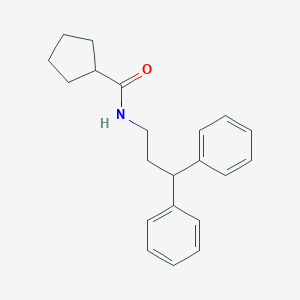![molecular formula C18H15FN2O4S B258767 N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide](/img/structure/B258767.png)
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide, also known as FSBA, is a chemical compound that has gained attention in scientific research due to its unique properties. FSBA is a sulfonamide-based compound that has been synthesized using various methods.
作用機序
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide inhibits the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, by binding to their active sites. The inhibition of these enzymes leads to a decrease in the production of certain metabolites, which can have various effects on the body. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit anti-inflammatory and anti-tumor properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to inhibit the activity of acetylcholinesterase, which is involved in the regulation of nerve impulses. In addition, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to exhibit anti-inflammatory and anti-tumor properties, which can have various effects on the body.
実験室実験の利点と制限
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit unique properties that make it a potential drug candidate for the treatment of various diseases. However, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has some limitations for lab experiments. It has been reported to have low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been reported to have low bioavailability, which can limit its effectiveness as a drug candidate.
将来の方向性
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has the potential to be a valuable drug candidate for the treatment of various diseases. Future research should focus on improving the synthesis methods to increase the purity and yield of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. In addition, further studies should be conducted to fully understand the mechanism of action of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. Future research should also focus on developing more advanced purification techniques to improve the purity of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. Finally, future research should focus on developing more effective delivery methods to improve the bioavailability of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide.
合成法
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be synthesized using various methods, including the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with sulfanilamide. Another method involves the reaction of 4-fluoroaniline with 2-furaldehyde followed by the reaction with p-toluene sulfonamide. These methods have been reported to yield high purity N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide. However, the purity of N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide can be improved by using more advanced purification techniques.
科学的研究の応用
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been extensively studied in scientific research due to its unique properties. It has been reported to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has also been reported to exhibit anti-inflammatory and anti-tumor properties. Due to its unique properties, N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
特性
製品名 |
N-(4-fluorophenyl)-3-{[(2-furylmethyl)amino]sulfonyl}benzamide |
|---|---|
分子式 |
C18H15FN2O4S |
分子量 |
374.4 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-3-(furan-2-ylmethylsulfamoyl)benzamide |
InChI |
InChI=1S/C18H15FN2O4S/c19-14-6-8-15(9-7-14)21-18(22)13-3-1-5-17(11-13)26(23,24)20-12-16-4-2-10-25-16/h1-11,20H,12H2,(H,21,22) |
InChIキー |
MWQVCKRUSGVANJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)